6-氧代-17|A-雌二醇 17-戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Oxo-17|A-estradiol 17-Valerate, also known as 6-oxoestradiol, is a synthetic derivative of the hormone estradiol. It is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer .

Molecular Structure Analysis

Commercial estradiol 17 β valerate crystallizes in the monoclinic space group P 2 1 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å 3, and Z = 4 .Physical And Chemical Properties Analysis

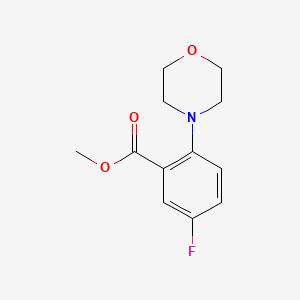

The molecular formula of 6-Oxo-17|A-estradiol 17-Valerate is C23H30O4 and its molecular weight is 370.489 .科学研究应用

晶体结构和激素替代疗法应用对密切相关的化合物雌二醇 17β 戊酸酯的晶体结构进行了分析,揭示了其在单斜空间群中的结晶以及在更年期症状和晚期前列腺癌治疗中的激素替代疗法中的应用。这种结构分析有助于理解该化合物的物理性质和治疗潜力 (Wheatley 等人,2018)。

帕金森病中的神经保护潜力对雌激素和选择性雌激素受体调节剂 (SERM) 的研究表明,某些化合物(包括 17β-雌二醇)可能通过改善神经毒性剂诱导的行为和生化改变,对帕金森病有益作用。这些发现表明雌激素类化合物在神经退行性疾病中的潜在神经保护作用 (Baraka 等人,2011)。

构象分析和雌激素受体相互作用雌二醇 17β 戊酸酯的构象和振动分析着重于其相变和与雌激素受体的相互作用,表明其具有抑制作用和激动剂性质。这项研究增强了对该化合物生化机制和潜在治疗应用的理解 (Pandey 等人,2021)。

作用机制

Target of Action

The primary target of 6-Oxo-17|A-estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate, is the Estrogen Receptor (ER) . The ER has two subtypes, ERα and ERβ, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

6-Oxo-17|A-estradiol 17-Valerate is a pro-drug ester of Estradiol . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the ER . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Pharmacokinetics

The pharmacokinetics of 6-Oxo-17|A-estradiol 17-Valerate, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of 6-Oxo-17|A-estradiol 17-Valerate’s action are primarily due to its estrogenic activity. It can inhibit fertility and suppress sex hormone production in both women and men . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

Environmental factors such as the presence of other hormones, the overall health status of the individual, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For example, the application of sunscreen or lotion can alter the C max of estradiol . Furthermore, the solid state forms of the compound can be influenced by factors such as particle size and conditions .

安全和危害

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXZAKLFWUEYOB-RHDNAEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-17|A-estradiol 17-Valerate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

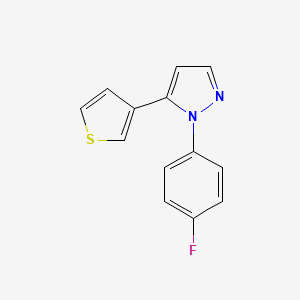

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)

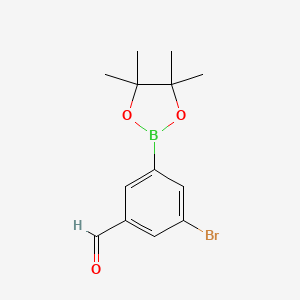

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

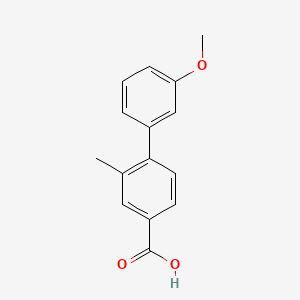

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)